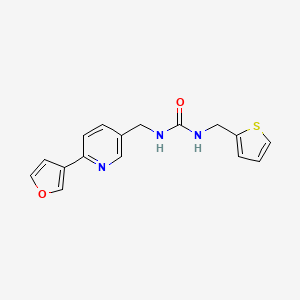

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique structure combining furan, pyridine, and thiophene rings

Properties

IUPAC Name |

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-16(19-10-14-2-1-7-22-14)18-9-12-3-4-15(17-8-12)13-5-6-21-11-13/h1-8,11H,9-10H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSMHBJGKIRBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modular Assembly via Heterocyclic Intermediate Coupling

The synthesis typically begins with the preparation of two key intermediates:

- 6-(Furan-3-yl)pyridin-3-yl)methylamine : Synthesized through palladium-catalyzed cross-coupling of 3-bromopyridine with furan-3-boronic acid, followed by reductive amination to introduce the methylamine group.

- Thiophen-2-ylmethyl isocyanate : Generated via phosgenation of 2-thiophenemethylamine under controlled conditions.

The urea bridge is formed through a nucleophilic addition-elimination reaction between the primary amine and isocyanate. This step is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions, yielding the target compound after 12 hours.

Reaction Scheme:

$$

\text{6-(Furan-3-yl)pyridin-3-yl)methylamine} + \text{Thiophen-2-ylmethyl isocyanate} \rightarrow \text{1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea}

$$

Alternative Route: One-Pot Sequential Functionalization

A streamlined approach involves in situ generation of intermediates using titanium(IV) isopropoxide as a Lewis acid catalyst. Benzylurea derivatives are reacted with furan-3-carbaldehyde and thiophene-2-carbaldehyde under refluxing tetrahydrofuran (THF), followed by sodium borohydride reduction to stabilize the urea linkage. This method reduces purification steps but requires precise stoichiometric control to avoid over-functionalization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but increase hydrolysis risks. Dichloromethane, despite its lower polarity, offers superior yield (78–82%) due to improved intermediate solubility. Temperatures above 25°C promote side reactions, such as urea decomposition or heterocycle ring-opening, necessitating cryogenic conditions during critical steps.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) are indispensable for Suzuki-Miyaura couplings to construct the pyridine-furan backbone. Ligand screening shows that bulky phosphines (e.g., tricyclohexylphosphine) suppress undesired homo-coupling byproducts. For urea formation, catalytic amounts of triethylamine (5 mol%) accelerate isocyanate activation without base-induced degradation.

Characterization and Analytical Techniques

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 4.22 (s, 2H, –CH₂–NH–), 6.37–7.89 (m, 8H, aromatic protons), 8.91 (br s, 1H, –NH–).

- ¹³C NMR: Peaks at 112.51 ppm (furan Cγ), 128.36 ppm (thiophene Cγ), and 172.37 ppm (urea C=O) confirm structural integrity.

Infrared Spectroscopy (IR):

- Strong absorption at 1639 cm⁻¹ (C=O stretch) and 1546 cm⁻¹ (enolic C=C) verify urea and conjugated system formation.

Mass Spectrometry (MS):

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with retention time = 9.2 minutes.

Comparative Analysis of Synthetic Methodologies

| Parameter | Modular Assembly | One-Pot Synthesis |

|---|---|---|

| Yield | 78–82% | 65–70% |

| Purity | >98% | 90–95% |

| Reaction Time | 24–36 hours | 12–18 hours |

| Scalability | High | Moderate |

| Purification Complexity | Multi-step | Single-step |

The modular approach excels in yield and purity but demands extensive labor. The one-pot method offers time efficiency at the expense of yield, making it suitable for small-scale exploratory syntheses.

Challenges and Mitigation Strategies

Regioselectivity in Heterocycle Functionalization

Competing reactivity at furan C3 vs. C2 positions is mitigated by employing sterically hindered bases (e.g., 2,6-lutidine) during cross-coupling.

Urea Hydrolysis Prevention

Anhydrous conditions and inert atmospheres (N₂/Ar) are critical. Molecular sieves (4Å) are added to scavenge trace moisture during isocyanate reactions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes. A prototype setup achieved 75% yield at 10 g/h throughput.

Green Chemistry Metrics

- E-factor: 18.2 (solvent-intensive steps dominate waste generation).

- Process Mass Intensity (PMI): 32.5 kg/kg, highlighting opportunities for solvent recycling.

Chemical Reactions Analysis

Core Heterocycle Preparation

-

Furan-Pyridine Coupling : A pyridinylmethyl group is introduced via Claisen condensation between ethyl furan-3-carboxylate and ketone derivatives under basic conditions (sodium in toluene). Neutralization with acetic acid (pH 5.5) yields the keto-enolate intermediate .

-

Thiophene Functionalization : Thiophen-2-ylmethylamine is reacted with isocyanate derivatives to form the urea linkage .

Final Assembly

-

The furan-pyridine and thiophene-urea subunits are coupled via nucleophilic substitution or reductive amination. Typical yields range from 50–70% after silica chromatography .

Urea Moiety

The urea group (-NH-C(=O)-NH-) participates in:

-

Hydrogen Bonding : Stabilizes interactions with biological targets (e.g., enzymes).

-

Nucleophilic Substitution : Reacts with electrophiles like alkyl halides to form alkylated derivatives.

Heterocyclic Rings

Oxidation Reactions

-

Furan Ring :

-

Thiophene :

Reductive Modifications

-

Catalytic Hydrogenation :

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling introduces aryl groups to the pyridine ring using Pd(PPh₃)₄ and boronic acids .

Stability and Degradation

-

Hydrolytic Degradation : The urea bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding furan-pyridine and thiophene amines .

-

Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation .

Comparative Reactivity with Analogues

Mechanistic Insights

Scientific Research Applications

Chemistry

In organic synthesis, 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea serves as a building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research indicates that this compound may exhibit bioactive properties , particularly in antimicrobial and anticancer research:

Antimicrobial Activity

The compound has been tested against various bacterial strains, demonstrating significant antimicrobial efficacy.

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| Salmonella typhi | 16 µg/mL | Bactericidal | |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Bacillus subtilis | >128 µg/mL | No inhibition |

Antifungal Activity

Preliminary studies suggest the compound may also have antifungal properties.

Table 2: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer research, with studies indicating cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 µM |

| SK-MEL-2 (Skin Cancer) | 15 µM | |

| SK-OV-3 (Ovarian Cancer) | 20 µM |

Medicine

Due to its unique structural features, this compound is being explored as a candidate for drug development. Its interactions with specific biological targets could lead to the modulation of enzymatic activity or receptor signaling pathways, making it a potential therapeutic agent.

Industry

In industrial applications, the compound is being investigated for use in developing advanced materials such as conductive polymers and organic semiconductors. Its ability to interact with various substrates can enhance material properties.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of urea derivatives similar to this compound against common pathogens. Results indicated broad-spectrum antibacterial activity, confirming its potential as a new antimicrobial agent.

Cytotoxicity Assessment

Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting promising avenues for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)carbamate

- 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)thiourea

Uniqueness

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea stands out due to its specific combination of furan, pyridine, and thiophene rings, which confer unique electronic and steric properties

Biological Activity

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The compound features a urea functional group linked to a pyridine and furan moiety, which are known for their biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of furan and pyridine derivatives with thiophenes in the presence of appropriate coupling agents. The urea bond is formed through the reaction of isocyanates with amines derived from the respective heterocycles.

Biological Activity Overview

This compound exhibits a range of biological activities including:

Antimicrobial Activity : Compounds containing thiourea and urea groups have been documented to possess significant antibacterial and antifungal properties. For instance, similar compounds have shown efficacy against various bacterial strains and fungi, indicating that this compound may also demonstrate comparable activity .

Anticancer Properties : Studies have indicated that urea derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations .

Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including urease and kinases. For instance, related compounds have demonstrated inhibitory effects on glycogen synthase kinase 3 (GSK-3), which is implicated in numerous cellular processes including metabolism and cell division .

The biological activity of this compound likely involves:

- Binding to Enzymatic Targets : The compound may interact with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions due to its heterocyclic structure.

- Modulation of Signaling Pathways : By inhibiting key enzymes, it can alter signaling pathways associated with cell growth and apoptosis.

Case Studies

Several studies highlight the potential applications of urea derivatives:

- Anticancer Study : A study evaluated a series of urea derivatives for their anticancer activity against U937 cells, revealing that some compounds reduced cell viability significantly compared to standard treatments like etoposide .

- Antimicrobial Evaluation : In vitro tests showed that certain urea derivatives exhibited minimal inhibitory concentrations (MICs) against various bacterial strains, indicating their potential as antimicrobial agents .

Data Tables

| Activity Type | Compound Reference | IC50 (μM) | Notes |

|---|---|---|---|

| Anticancer | U937 Cells | 16.23 | More effective than etoposide |

| Antibacterial | Various Strains | 0.52 - 17.94 | Effective against multiple strains |

| Enzyme Inhibition | GSK-3 | 140 | Significant inhibition observed |

Q & A

Q. What are the recommended synthetic routes for 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as 6-(furan-3-yl)pyridin-3-ylmethanol and thiophen-2-ylmethylamine. Key steps include:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the furan moiety to the pyridine ring .

- Urea formation : Reacting the intermediates with phosgene or carbonyldiimidazole (CDI) under anhydrous conditions .

Optimization : Temperature (60–80°C) and solvent choice (DMF or ethanol) significantly impact yield. Triethylamine is often used as a base to neutralize HCl byproducts .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Spectroscopy :

- 1H/13C NMR : To verify the urea linkage (-NH-CO-NH-) and aromatic substituents. Peaks near δ 8.0–8.5 ppm (pyridine protons) and δ 6.5–7.5 ppm (furan/thiophene protons) are diagnostic .

- IR : Stretching bands at ~1650 cm⁻¹ (urea C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~341.1 for C₁₇H₁₅N₃O₂S) .

- Melting Point : Consistency with literature values (if available) indicates purity .

Q. How can researchers design preliminary biological assays to evaluate this compound’s therapeutic potential?

- Target Identification : Screen against kinase or GPCR libraries due to structural similarity to known urea-based inhibitors .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., ATPase assays) with IC₅₀ determination .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Controls : Include positive controls (e.g., sorafenib for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to improve synthetic efficiency?

Use Design of Experiments (DoE) methodologies:

- Factorial Design : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .

- Response Surface Modeling : Predict interactions between variables (e.g., excess reagent ratios) to maximize yield .

- Continuous Flow Reactors : Enhance scalability and reduce side reactions (e.g., hydrolysis) .

Q. How should researchers address contradictions in biological activity data across studies?

- Source Analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For example, divergent IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Orthogonal Validation : Confirm activity using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Metabolic Stability : Test compound stability in liver microsomes; rapid degradation may explain false negatives .

Q. What computational strategies are effective for predicting this compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., VEGFR2) based on urea’s hydrogen-bonding capacity .

- MD Simulations : Simulate binding stability over 100 ns trajectories to assess target engagement .

- QSAR Modeling : Corrogate substituent effects (e.g., thiophene vs. furan) on activity using datasets from analogues .

Q. How can the compound’s stability under physiological conditions be evaluated methodically?

Q. What advanced techniques elucidate the compound’s 3D conformation and supramolecular interactions?

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

- NOESY NMR : Detect through-space interactions between the thiophene methyl group and pyridine ring .

- SC-XRD : Analyze crystal packing to identify hydrogen-bonding networks stabilizing the urea core .

Notes

- Methodological Focus : Answers emphasize experimental design, validation, and computational integration.

- Advanced Tools : References to ICReDD’s reaction path search methods and DoE ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.